mercaptoundecahydrododecaborate
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Description
Mercaptoundecahydrododecaborate, also known as BSH, is an important agent in boron neutron capture therapy (BNCT) of various cancers . It has the molecular formula B12H12S and a molecular weight of 173.87 .
Synthesis Analysis
While specific synthesis methods for this compound are not directly mentioned in the search results, there are studies on the synthesis of its conjugates. For instance, one study discusses the design, synthesis, and evaluation of lipopeptide conjugates of this compound for BNCT .Molecular Structure Analysis
The molecular structure of this compound consists of a boron cluster with a thiol derivative composed of 12 boron atoms . The Fourier Transform Infrared Spectroscopy method has been used to measure this compound in aqueous solution and in urine .Chemical Reactions Analysis
The reactivity of chloroacetyl-modified tripeptides with this compound has been studied. The study showed that the tripeptides consisting of basic amino acid residues reacted effectively with BSH . Another study discussed the improvement of water solubility of BSH-peptides by conjugating with an ethylene glycol linker .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.87 . A simple and rapid analytical method for the measurement of this compound in aqueous solution and in urine by Fourier transform infrared spectroscopy has been developed .Mechanism of Action
While the exact mechanism of action of mercaptoundecahydrododecaborate is not specified in the search results, it is known to be an important agent in BNCT. In BNCT, boron agents are introduced into the tumor, and boron-10 generates alpha and lithium-7 particles from a fission reaction upon the irradiation of epithermal neutrons. These particles can kill tumor cells by damaging DNA in the nucleus .
Future Directions
Improving the water solubility of mercaptoundecahydrododecaborate is a key area of research. One study discussed the improvement of water solubility of BSH-peptides by conjugating with an ethylene glycol linker and interaction with cyclodextrin . Another study assessed the reactivity of chloroacetyl-modified tripeptides with this compound, which could aid in the development of new boron agents for BNCT .
Properties
CAS No. |
12294-22-3 |
---|---|
Molecular Formula |
B12H12S |
Molecular Weight |
173.87 |
Origin of Product |
United States |
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